Cas no 38883-84-0 (2,5-dimethyl-3,4-diphenylcyclopentadienonedimer)
2,5-dimethyl-3,4-diphenylcyclopentadienonedimer Chemical and Physical Properties
Names and Identifiers
-
- 2,5-dimethyl-3,4-diphenylcyclopentadienonedimer
- 4-(FLUOROPHENYL)-4-HYDROXYPIPERIDINE HYDROCHLORIDE
- Cyclopentadienone, 2,5-dimethyl-3,4-diphenyl-, dimer
- 2,5-Dimethyl-3,4-diphenylcyclopentadienonedimere
- Hemicyclonedimere
- 2,5-Dimethyl-3,4-diphenylcyclopentadienone dimer
- 26307-17-5
- NSC-101864
- 2,5-Dimethyl-3,4-diphenylcyclopentadienone, dimer, 97%
- AKOS015912802
- 38883-84-0
- 2,5-dimethyl-3,4-diphenylcyclopenta-2,4-dienone
- NSC101864
- DTXSID50180922
- Cyclopentadienone,5-dimethyl-3,4-diphenyl-, dimer
- 2,5-Dimethyl-3,4-diphenylcyclopentadienone
- SCHEMBL7258464
- 2,5-Dimethyl-3,4-diphenylcyclopentadienone, dimer
-
- MDL: MFCD00001408
- Inchi: 1S/C19H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h3-12H,1-2H3
- InChI Key: SOXYIWTUKPMWCG-UHFFFAOYSA-N
- SMILES: O=C1C(C)=C(C2C=CC=CC=2)C(C2C=CC=CC=2)=C1C
Computed Properties
- Exact Mass: 260.12000
- Monoisotopic Mass: 260.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: powder
- Density: 1.0137 (rough estimate)
- Melting Point: 186-188 °C (lit.)
- Boiling Point: 563.93°C (rough estimate)
- Flash Point: 186.3°C
- Refractive Index: 1.4875 (estimate)
- PSA: 17.07000
- LogP: 4.51650
- Solubility: Not determined
2,5-dimethyl-3,4-diphenylcyclopentadienonedimer Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03950-5g |
2,5-Dimethyl-3,4-Diphenylcyclopentadienone Dimer |
38883-84-0 | 5g |
¥778.0 | 2021-09-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 278734-5G |
2,5-dimethyl-3,4-diphenylcyclopentadienonedimer |
38883-84-0 | 97% | 5G |
598.62 | 2021-05-17 |
2,5-dimethyl-3,4-diphenylcyclopentadienonedimer Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 2,5-dimethyl-3,4-diphenylcyclopentadienonedimer
Comprehensive Overview of 2,5-Dimethyl-3,4-diphenylcyclopentadienone Dimer (CAS No. 38883-84-0)
The 2,5-dimethyl-3,4-diphenylcyclopentadienone dimer (CAS No. 38883-84-0) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound, often referred to as a cyclopentadienone dimer, is a versatile intermediate used in the synthesis of complex organic molecules. Its unique structure, featuring two cyclopentadienone units linked together, makes it a valuable building block for researchers exploring novel polycyclic aromatic hydrocarbons (PAHs) and organic semiconductors.
In recent years, the demand for advanced organic materials has surged, driven by applications in optoelectronics, photonics, and sustainable energy solutions. The 2,5-dimethyl-3,4-diphenylcyclopentadienone dimer has emerged as a key player in these areas due to its ability to form stable π-conjugated systems, which are critical for efficient charge transport in organic electronic devices. Researchers are particularly interested in its potential for designing high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), aligning with the global push for greener technologies.
The synthesis and characterization of 2,5-dimethyl-3,4-diphenylcyclopentadienone dimer involve sophisticated techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods confirm its dimeric structure and provide insights into its reactivity. The compound’s stability under various conditions makes it a reliable candidate for further functionalization, enabling the creation of tailored materials with specific properties. This adaptability is particularly relevant in the context of molecular engineering, where precision and control are paramount.
One of the most intriguing aspects of this compound is its role in the development of supramolecular chemistry. Its ability to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, opens doors to designing self-assembling systems. These systems are pivotal in creating smart materials that respond to external stimuli, a topic of immense interest in contemporary research. For instance, such materials could revolutionize drug delivery systems or sensors, addressing pressing challenges in healthcare and environmental monitoring.
From an industrial perspective, the scalability of 2,5-dimethyl-3,4-diphenylcyclopentadienone dimer production is a critical consideration. Advances in catalytic methods and green chemistry have streamlined its synthesis, reducing waste and improving yields. This aligns with the growing emphasis on sustainable manufacturing practices, a hot topic among policymakers and corporations alike. Companies investing in eco-friendly synthesis routes for such compounds are likely to gain a competitive edge in the market.
In the realm of academic research, the compound’s mechanism of action and its derivatives are frequently explored in peer-reviewed journals. Questions like “How does 2,5-dimethyl-3,4-diphenylcyclopentadienone dimer enhance charge mobility in organic semiconductors?” or “What are its applications in flexible electronics?” are commonly searched by students and professionals. These inquiries reflect the compound’s relevance in cutting-edge scientific discourse.
To sum up, the 2,5-dimethyl-3,4-diphenylcyclopentadienone dimer (CAS No. 38883-84-0) is a multifaceted compound with broad implications across chemistry and materials science. Its unique properties and adaptability make it a cornerstone in the development of next-generation technologies, from renewable energy to advanced medical devices. As research continues to uncover its full potential, this compound is poised to remain at the forefront of innovation.
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